Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

PI3Kδ selective inhibitor pyrido[4,3-d]pyrimidine scaffold lead optimization

tert-Butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate (CAS 2377035-74-8; molecular formula C17H26N4O2, MW 318.4 g/mol) is a synthetic small molecule built on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, bearing an N-Boc (tert-butyloxycarbonyl) protecting group at the 6-position and a piperidin-4-yl substituent at the 2-position. The pyrido[4,3-d]pyrimidine core is a documented kinase-inhibitory scaffold, appearing in optimized series targeting Pim1, EGFR, PI3Kδ, and ATR kinases.

Molecular Formula C17H26N4O2
Molecular Weight 318.421
CAS No. 2377035-74-8
Cat. No. B2478833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
CAS2377035-74-8
Molecular FormulaC17H26N4O2
Molecular Weight318.421
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C3CCNCC3
InChIInChI=1S/C17H26N4O2/c1-17(2,3)23-16(22)21-9-6-14-13(11-21)10-19-15(20-14)12-4-7-18-8-5-12/h10,12,18H,4-9,11H2,1-3H3
InChIKeySMVSCIMGXFNSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate CAS 2377035-74-8: Core Scaffold Identity and Procurement Context


tert-Butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate (CAS 2377035-74-8; molecular formula C17H26N4O2, MW 318.4 g/mol) is a synthetic small molecule built on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, bearing an N-Boc (tert-butyloxycarbonyl) protecting group at the 6-position and a piperidin-4-yl substituent at the 2-position . The pyrido[4,3-d]pyrimidine core is a documented kinase-inhibitory scaffold, appearing in optimized series targeting Pim1, EGFR, PI3Kδ, and ATR kinases [1]. This compound serves as a key intermediate or fragment for generating focused libraries of kinase inhibitors, offering an alternative to the more common pyrido[3,2-d]pyrimidine or pyrido[2,3-d]pyrimidine scaffolds for medicinal chemistry programs requiring novel intellectual property space [1].

Why Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate Cannot Be Simply Replaced by Common Pyridopyrimidine Isomers or Analogous Building Blocks


The pyrido[4,3-d]pyrimidine scaffold is a structural isomer distinct from the more prevalent pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine cores; this positional difference fundamentally alters the electronic distribution and hydrogen-bonding topology of the heterocyclic system, which can translate into divergent kinase selectivity and potency profiles [1]. Simply substituting a pyrido[3,2-d]pyrimidine-derived building block into a synthetic sequence designed for the [4,3-d] isomer will produce a different regioisomeric final compound with unpredictable biological activity, even if the peripheral substituents are identical. Furthermore, the presence of the N-Boc protecting group at position 6 and the piperidin-4-yl group at position 2 provides a defined orthogonal functionalization handle; analogs with different protecting groups (e.g., Cbz, benzyl, acetyl) or alternative C2 substituents (e.g., 2-methoxy, 2-amino, 2-chloro) cannot achieve the same subsequent diversification without altering the reaction sequence and impurity profile [1]. These factors make simple interchange of in-class building blocks scientifically unsound without full re-validation of the downstream synthetic route and target product profile.

Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate CAS 2377035-74-8: Quantitative Differentiation Evidence vs. Direct Analogs


Scaffold Isomer Advantage: Pyrido[4,3-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine Core in PI3Kδ Lead Optimization

In a published lead optimization study, morphing the heterocyclic core from a 4,6-diaryl quinazoline to a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine resulted in a compound series with an optimal on-target profile and good ADME properties for PI3Kδ inhibition [1]. The pyrido[3,2-d]pyrimidine isomer was not reported to yield the same selectivity profile in that series, highlighting the significance of the [4,3-d] core geometry. Target compound 2377035-74-8 is the 2-(piperidin-4-yl) derivative of this validated activity island, positioning it as a direct structural precursor for generating analogous PI3Kδ-selective inhibitors with a capped piperidine moiety [1].

PI3Kδ selective inhibitor pyrido[4,3-d]pyrimidine scaffold lead optimization

Synthetic Handle Differentiation: N-Boc Protection vs. Alternative N-Protecting Groups for Downstream Library Diversification

Commercial specifications for CAS 2377035-74-8 confirm the presence of a tert-butyloxycarbonyl (Boc) group on the piperazine-like nitrogen of the tetrahydropyrido ring, with a minimum purity of 95% . The Boc group is orthogonal to the piperidin-4-yl secondary amine, allowing selective deprotection under mild acidic conditions (e.g., TFA/CH2Cl2) without affecting the piperidine moiety. This contrasts with analogous building blocks bearing Cbz (removed by hydrogenolysis) or benzyl (requires harsh conditions) protecting groups, where deprotection may simultaneously reduce susceptible heterocyclic bonds or poison metal-catalyzed downstream steps. The quantitative purity specification (≥95%) supports reproducible loading in parallel synthesis applications .

orthogonal protecting groups solid-phase synthesis kinase inhibitor libraries

Steric and Electronic Differentiation: 2-Piperidin-4-yl vs. 2-Methoxy or 2-Amino Substituents on the Pyrido[4,3-d]pyrimidine Core

Comparative computational analysis of pyrido[4,3-d]pyrimidine building blocks indicates that the 2-piperidin-4-yl substituent (present in target compound 2377035-74-8) introduces a significantly larger steric volume and higher basicity compared to the 2-methoxy (CAS not available; generic scaffold) or 2-amino (CAS 869198-95-8) analogs commonly used in kinase inhibitor synthesis . The piperidine nitrogen provides an additional hydrogen-bond donor/acceptor that can engage the ribose pocket or solvent-exposed region of the kinase ATP site, a feature absent in the 2-methoxy variant. Computed logP for the target compound is approximately 1.3 [1], positioning it in a favorable lipophilicity range for oral bioavailability compared to more polar 2-amino analogs (predicted logP <0.5). These physicochemical differences can directly influence cellular permeability and kinase selectivity.

steric effects kinase hinge-binding substituent lipophilicity

Class-Level Kinase Inhibition Proof-of-Concept: A Pyrido[4,3-d]pyrimidine-Derived Pim1 Inhibitor with Defined Potency

Crystal structure and biochemical evaluation of a pyrido[4,3-d]pyrimidine derivative (SKI-O-068) demonstrated Pim1 kinase inhibition with an IC50 of 123 ± 14 nM, with a unique binding mode confirmed by X-ray crystallography [1]. While this specific inhibitor differs in peripheral substitution from the target building block, it establishes a quantitative potency benchmark for the scaffold class and validates that the pyrido[4,3-d]pyrimidine core can engage the Pim1 ATP pocket with sub-micromolar affinity. The 2-piperidin-4-yl substituent in target compound 2377035-74-8 places a basic amine in a vector conducive to targeting the solvent-exposed region, a design feature observed in many optimized Pim1 inhibitors [1].

Pim1 kinase IC50 benchmark pyrido[4,3-d]pyrimidine pharmacophore

Patent Landscape Differentiation: Tetrahydropyrido[4,3-d]pyrimidine as a Privileged Core for ATR Kinase Inhibitors

US Patent US20190367536A1 discloses tetrahydropyrido[4,3-d]pyrimidine inhibitors of ATR kinase, explicitly claiming compounds with generic substitutions at positions 2, 4, and 6 of the scaffold [1]. The granted claims cover the regiochemical environment of target compound 2377035-74-8, demonstrating that the pyrido[4,3-d]pyrimidine scaffold—and specifically the 5,6,7,8-tetrahydro variant—has been prioritized for therapeutic targeting of the DNA damage response pathway. This patent protection creates a freedom-to-operate advantage for research tool compounds built on this exact core, as the [4,3-d] regioisomer is structurally distinct from earlier pyrido[3,2-d]-based ATR inhibitor patents, offering a differentiated IP landscape for commercial development [1].

ATR kinase cancer patent scaffold exclusivity

Limited Availability of Direct Quantitative Selectivity or PK Data for Target Compound 2377035-74-8: Acknowledgment of Evidence Gaps

An exhaustive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubChem, RCSB PDB, PubMed) yielded no direct head-to-head comparison studies or proprietary selectivity/PK datasets for CAS 2377035-74-8 as a standalone entity. The compound appears primarily as a commercial building block, not yet profiled as a final drug candidate. All quantitative differentiation evidence presented herein is therefore based on class-level scaffold validation, isomeric scaffold advantage over earlier cores, physicochemical inference, and patent landscape positioning. Procurement decisions should be guided by the compound's defined purity specification (≥95%), orthogonal Boc protection, and the documented biological precedents of the pyrido[4,3-d]pyrimidine scaffold class, rather than any claimed direct potency or selectivity advantage of the building block itself.

evidence gap data availability procurement caveat

Optimal Use Cases for Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate CAS 2377035-74-8 in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis Targeting the Pim1 or PI3Kδ ATP-Binding Site

The tetrahydropyrido[4,3-d]pyrimidine scaffold has been crystallographically validated to bind the Pim1 kinase ATP site (PDB 4JX3, IC50 123 nM) and has been optimized for PI3Kδ isoform selectivity [1]. Medchem teams can leverage the Boc-protected amine for on-resin or solution-phase diversification, followed by TFA deprotection and subsequent coupling at the piperidine nitrogen to generate a library of amides, sulfonamides, or ureas that explore the solvent-exposed region of the kinase active site, as is common in structure-activity relationship (SAR) campaigns for Pim1 and PI3Kδ inhibitors.

ATR Kinase Probe Development within Patented Tetrahhydropyrido[4,3-d]pyrimidine IP Space

US Patent US20190367536A1 claims tetrahydropyrido[4,3-d]pyrimidine derivatives as ATR kinase inhibitors, covering the exact core of compound 2377035-74-8 [2]. Research organizations developing DNA damage response modulators can utilize this building block as a starting point to synthesize analogs that fall within the granted patent claims, providing potential freedom-to-operate advantages or licensing opportunities distinct from earlier pyrido[3,2-d]pyrimidine-based ATR inhibitor patents.

Regiochemical Scaffold Diversification to Access Novel IP-Compliant Kinase Inhibitor Space

The pyrido[4,3-d]pyrimidine isomer is less extensively explored than the pyrido[3,2-d] or pyrido[2,3-d] analogs, creating opportunities for novel composition-of-matter claims. Starting from the N-Boc protected building block, the 2-piperidin-4-yl group can be immediately elaborated via alkylation or reductive amination without disturbing the Boc protecting group . This orthogonal functionalization enables efficient parallel library synthesis for screening against kinase panels or other targets where the [4,3-d] core has not been previously interrogated.

Collaborative Hit-to-Lead Programs Requiring a Defined Building Block with Documented Purity

For CRO-led or multi-site medicinal chemistry collaborations, the minimum 95% purity specification of compound 2377035-74-8 reduces variability in coupling efficiency and impurity carryover. The commercial availability of the building block in milligram-to-gram quantities (subject to vendor stock) further supports iterative SAR cycles where reproducible synthetic inputs are essential for generating reliable structure-activity data.

Quote Request

Request a Quote for Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.